molecular formula C13H19NS2 B12685383 Spiro(4H-1,3-benzothiazine-4,1'-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- CAS No. 5439-68-9

Spiro(4H-1,3-benzothiazine-4,1'-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro-

Cat. No.: B12685383
CAS No.: 5439-68-9
M. Wt: 253.4 g/mol
InChI Key: BXRDNEVBCFDHNN-UHFFFAOYSA-N
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Description

Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- is a complex organic compound characterized by its unique spiro structure, which involves a 1,3-benzothiazine ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- typically involves the following steps:

    Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, which often requires specific catalysts and controlled temperatures to ensure the correct formation of the spiro linkage.

    Thione Introduction: The thione group is introduced via sulfurization reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-one: Similar structure but with an oxygen atom instead of sulfur.

    Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-amine: Similar structure but with an amine group instead of thione.

Uniqueness

Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen or amine analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5439-68-9

Molecular Formula

C13H19NS2

Molecular Weight

253.4 g/mol

IUPAC Name

spiro[5,6,7,8-tetrahydro-3H-1,3-benzothiazine-4,1'-cyclohexane]-2-thione

InChI

InChI=1S/C13H19NS2/c15-12-14-13(8-4-1-5-9-13)10-6-2-3-7-11(10)16-12/h1-9H2,(H,14,15)

InChI Key

BXRDNEVBCFDHNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=C(CCCC3)SC(=S)N2

Origin of Product

United States

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